(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
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Overview
Description
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is a chiral compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol typically involves the introduction of a trifluoromethyl group into a pyridine ring, followed by the addition of a propanol moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction of the pyridine ring results in piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. The trifluoromethyl group can enhance binding affinity and selectivity towards specific biological targets .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties such as increased resistance to degradation and improved performance under extreme conditions .
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the propanol moiety.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom in addition to the trifluoromethyl group.
4-(Difluoromethyl)pyridine: Contains two fluorine atoms instead of three.
Uniqueness
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is unique due to its chiral nature and the presence of both a trifluoromethyl group and a propanol moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJFLLUDXMGSK-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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